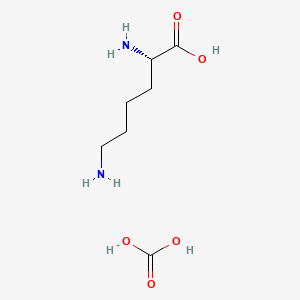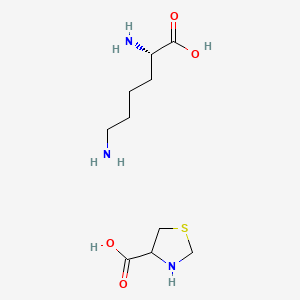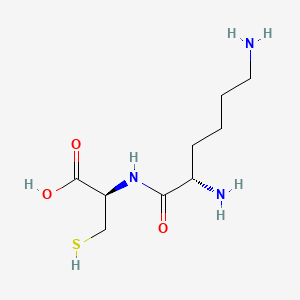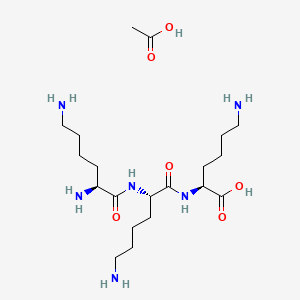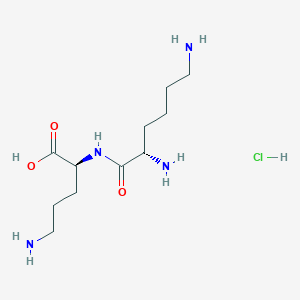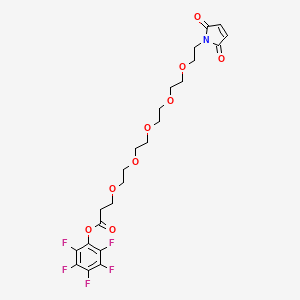
Mal-PEG5-PFP
Overview
Description
Mal-PEG5-PFP is a PEG linker containing maleimide and PFP moieties . It is used in medical research, drug-release, nanotechnology, new materials research, and cell culture . It is also used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .
Molecular Structure Analysis
The molecular formula of Mal-PEG5-PFP is C23H26F5NO9 . The molecular weight is 555.45 g/mol . The functional group of Mal-PEG5-PFP is Maleimide/Pentafluorophenyl (PFP) ester .Chemical Reactions Analysis
Maleimides in Mal-PEG5-PFP are thiol-reactive and react between pH 6.5 and 7.5 to form thiolester bonds . PFP moieties are amine-reactive and are less susceptible to undergo hydrolysis .Scientific Research Applications
PROTAC Linker
“Mal-PEG5-PFP” is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This makes “Mal-PEG5-PFP” a crucial component in the synthesis of PROTACs .
Thiol-Reactive Compound
The maleimide moiety in “Mal-PEG5-PFP” is thiol-reactive . It reacts between pH 6.5 and 7.5 to form thiolester bonds . This property is useful in bioconjugation, where it can be used to attach various biomolecules to a target protein .
Amine-Reactive Compound
The PFP (pentafluorophenyl) moiety in “Mal-PEG5-PFP” is amine-reactive . It is less susceptible to undergo hydrolysis . This property is useful in the field of bioconjugation, where it can be used to attach various biomolecules to a target protein .
Enhancing Water Solubility
The hydrophilic PEG (Polyethylene Glycol) linker in “Mal-PEG5-PFP” increases the water solubility of a compound in aqueous media . This is particularly useful in drug delivery, where improving the solubility of a drug can enhance its bioavailability .
Drug Development
In the realm of pharmaceutical research, “Mal-PEG5-PFP” serves as a valuable building block, enabling the creation of innovative drug candidates with enhanced pharmacological profiles . Its unique properties allow for the development of targeted therapies that address a spectrum of health conditions .
Proteomics Research
“Mal-PEG5-PFP” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The properties of “Mal-PEG5-PFP” make it a valuable tool in this field .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F5NO9/c24-18-19(25)21(27)23(22(28)20(18)26)38-17(32)3-5-33-7-9-35-11-13-37-14-12-36-10-8-34-6-4-29-15(30)1-2-16(29)31/h1-2H,3-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQHYQSUANAJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F5NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG5-PFP | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





